molecular formula C13H9Cl2NO2 B4082412 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one

3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one

Cat. No. B4082412
M. Wt: 282.12 g/mol
InChI Key: PDOTUUCWLATFSL-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one, also known as DCPA, is an organic compound that belongs to the family of arylpropenones. It is a yellowish crystalline powder that is commonly used in various scientific research applications. DCPA is known for its ability to inhibit plant growth and is widely used as a herbicide.

Mechanism of Action

3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one inhibits plant growth by interfering with the biosynthesis of gibberellins, a class of plant hormones that regulate various aspects of plant growth and development. 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one inhibits the activity of the enzyme 3-oxo-5α-steroid 4-dehydrogenase, which is involved in the biosynthesis of gibberellins. This results in the inhibition of cell elongation and plant growth.
Biochemical and Physiological Effects:
3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one has been shown to have various biochemical and physiological effects on plants. It inhibits the biosynthesis of gibberellins, which results in the inhibition of cell elongation and plant growth. 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one also affects the activity of various enzymes involved in plant metabolic processes. It has been shown to increase the activity of peroxidase and decrease the activity of catalase in plants.

Advantages and Limitations for Lab Experiments

3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one has several advantages as a herbicide and research tool. It is highly effective in inhibiting plant growth and is relatively easy to synthesize. 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one is also stable under a wide range of conditions and can be stored for long periods without degradation. However, 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one has some limitations as a research tool. It is toxic to animals and humans and requires careful handling to avoid exposure. 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one also has limited solubility in water, which can make it difficult to use in some experimental settings.

Future Directions

There are several future directions for the research on 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one. One possible direction is the development of new herbicides based on the structure of 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one. Another direction is the study of the mechanism of action of 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one and its effects on plant metabolic processes. 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one has also been shown to have potential as an antitumor agent and could be investigated further in this context. Additionally, the environmental impact of 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one and its degradation products could be studied to better understand its potential risks and benefits.

Scientific Research Applications

3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one is widely used in various scientific research applications, including plant physiology, biochemistry, and molecular biology. It is commonly used as a herbicide to inhibit plant growth and is also used in the study of photosynthesis and other plant metabolic processes. 3-[(2,3-dichlorophenyl)amino]-1-(2-furyl)-2-propen-1-one has also been used in the synthesis of various organic compounds and is a valuable intermediate in the production of pharmaceuticals and agrochemicals.

properties

IUPAC Name

(E)-3-(2,3-dichloroanilino)-1-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO2/c14-9-3-1-4-10(13(9)15)16-7-6-11(17)12-5-2-8-18-12/h1-8,16H/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOTUUCWLATFSL-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)Cl)N/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(2,3-dichloroanilino)-1-(furan-2-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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